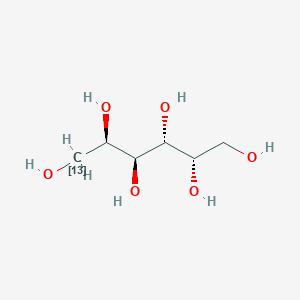

Dulcite-13C-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m1/s1 |

InChI Key |

FBPFZTCFMRRESA-UAYJIPSHSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dulcitol-13C6: A Technical Guide to its Potential Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dulcitol-13C6, a stable isotope-labeled sugar alcohol, and explores its potential applications in the field of metabolic tracing. While direct, extensive research on the use of Dulcitol-13C6 in metabolic flux analysis is not widely published, this document extrapolates its likely roles based on the well-understood metabolism of its unlabeled counterpart, dulcitol (also known as galactitol).

Introduction to Dulcitol-13C6

Dulcitol-13C6 is a stable isotope-labeled form of dulcitol, where all six carbon atoms have been replaced with the heavy isotope, carbon-13.[1] This labeling makes it a valuable tool for metabolic research as it can be distinguished from its naturally abundant, unlabeled form by mass spectrometry. This allows researchers to trace the path of dulcitol through various metabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.

Stable isotope tracing is a powerful technique used to quantify the flow of metabolites, or flux, through metabolic pathways.[2][3] By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic activity. While glucose and glutamine are the most commonly used tracers, there is a growing need for novel tracers to investigate specific pathways.

Chemical and Physical Properties

Understanding the fundamental properties of Dulcitol-13C6 is crucial for its application in experimental settings.

| Property | Value | Reference |

| Synonyms | Galactitol-13C6, Dulcite-13C6 | [1] |

| Molecular Formula | 13C6H14O6 | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Unlabeled CAS Number | 608-66-2 | [1] |

| Appearance | Neat (solid) | [1] |

| Storage Temperature | +4°C | [1] |

The Polyol Pathway: The Primary Route of Dulcitol Metabolism

The primary metabolic pathway for dulcitol in humans is the polyol pathway. This pathway consists of two key enzymatic reactions. Understanding this pathway is fundamental to interpreting data from studies using Dulcitol-13C6.

In the context of galactose metabolism, high levels of galactose, as seen in the genetic disorder galactosemia, can lead to its conversion to dulcitol by aldose reductase. The accumulation of dulcitol is a key factor in the pathology of galactosemia, contributing to cataract formation.

Potential Applications of Dulcitol-13C6 in Metabolic Tracing

Given its position in the polyol pathway, Dulcitol-13C6 has the potential to be a powerful tool for investigating several areas of metabolic research:

-

Galactosemia Research: Tracing the flux of Dulcitol-13C6 could provide a quantitative measure of aldose reductase and sorbitol dehydrogenase activity in models of galactosemia. This could be crucial for evaluating the efficacy of therapeutic interventions aimed at reducing dulcitol accumulation.

-

Diabetic Complications: The polyol pathway is also implicated in the development of diabetic complications. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and subsequent conversion to fructose. While not a direct substrate of glucose metabolism, Dulcitol-13C6 could be used to probe the activity of the downstream enzyme, sorbitol dehydrogenase.

-

Drug Development: For pharmaceutical companies developing inhibitors of aldose reductase or sorbitol dehydrogenase, Dulcitol-13C6 could serve as a key biomarker for target engagement and pathway inhibition.

Hypothetical Experimental Protocol for Dulcitol-13C6 Tracing

The following is a generalized protocol for an in vitro metabolic tracing experiment using Dulcitol-13C6. This protocol would need to be optimized for specific cell types and experimental conditions.

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to reach approximately 80% confluency.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Dulcitol-13C6.

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label.

-

Metabolite Extraction: At each time point, rapidly quench metabolism by washing the cells with ice-cold saline and then extract the metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

-

Sample Preparation: Centrifuge the cell extracts to pellet protein and debris. Collect the supernatant for analysis.

-

Mass Spectrometry: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and detect the 13C-labeled metabolites.

-

Data Analysis: Quantify the abundance of the different isotopologues of downstream metabolites (e.g., M+6 fructose) and use this data to calculate metabolic flux rates.

Hypothetical Quantitative Data Presentation

The following table represents a hypothetical dataset that could be generated from a Dulcitol-13C6 tracing experiment. The data shows the fractional enrichment of 13C in fructose over time in control cells versus cells treated with a hypothetical sorbitol dehydrogenase inhibitor.

| Time (hours) | Fractional Enrichment of 13C in Fructose (Control) | Fractional Enrichment of 13C in Fructose (Inhibitor) |

| 0 | 0.00 | 0.00 |

| 1 | 0.15 | 0.05 |

| 4 | 0.45 | 0.12 |

| 8 | 0.78 | 0.20 |

| 24 | 0.95 | 0.25 |

This is hypothetical data for illustrative purposes only.

Conclusion

Dulcitol-13C6 represents a potentially valuable tool for researchers investigating the polyol pathway and its role in human health and disease. While its application in metabolic tracing is not yet widely documented, its utility can be inferred from the known metabolism of dulcitol. As the field of metabolomics continues to expand, the demand for novel and specific isotopic tracers will likely grow, and Dulcitol-13C6 is well-positioned to fill a critical niche in the study of galactose and polyol metabolism. Further research is needed to fully characterize its use and establish standardized protocols for its application in various biological systems.

References

A Technical Guide to the Synthesis and Purification of Uniformly Labeled Galactitol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of uniformly labeled galactitol, a crucial tool in metabolic research and as an internal standard for clinical diagnostics, particularly in the study of galactosemia. This document details both chemical and enzymatic synthesis routes, outlines robust purification techniques, and presents quantitative data to inform methodological choices.

Introduction

Galactitol (or dulcitol) is a sugar alcohol derived from the reduction of galactose. In metabolic studies, particularly those involving galactose metabolism and the pathophysiology of galactosemia, isotopically labeled galactitol is an indispensable tracer and quantification standard.[1][2][3] Uniformly labeled galactitol, typically with Carbon-13 (¹³C), allows for sensitive and specific detection by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking and quantification in complex biological matrices.[2][4] This guide focuses on the synthesis of uniformly labeled galactitol from uniformly labeled galactose and subsequent purification to achieve high chemical and isotopic purity.

Synthesis of Uniformly Labeled Galactitol

The synthesis of uniformly labeled galactitol primarily begins with uniformly labeled D-galactose (e.g., D-galactose-U-¹³C₆). Two main routes are employed: direct chemical reduction and enzymatic conversion.

Chemical Synthesis: Reduction of Labeled Galactose

A straightforward and common method for synthesizing galactitol is the chemical reduction of galactose. This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄). The aldehyde group of the galactose is reduced to a primary alcohol, forming galactitol.

-

Dissolution of Labeled Galactose: Dissolve 100 mg of D-galactose-U-¹³C₆ in 10 mL of distilled water in a reaction vessel.

-

Preparation of Reducing Agent: In a separate container, prepare a solution of sodium borohydride by dissolving 50 mg of NaBH₄ in 5 mL of 0.01 M NaOH.

-

Reduction Reaction: Slowly add the sodium borohydride solution to the galactose solution dropwise while stirring at room temperature. The reaction is typically rapid.

-

Reaction Quenching and Neutralization: After 2 hours of reaction, quench the excess NaBH₄ by the careful, dropwise addition of dilute acetic acid until the effervescence ceases and the pH is neutral.

-

Removal of Borate: The removal of the resulting borate ions is crucial. This is achieved by repeated co-evaporation with methanol. Add 20 mL of methanol to the reaction mixture and evaporate to dryness under reduced pressure using a rotary evaporator. Repeat this step 3-4 times.

-

Final Product: The resulting white solid is crude uniformly labeled galactitol, which then requires purification.

Enzymatic Synthesis: Biocatalytic Conversion

An alternative, highly specific method for the synthesis of galactitol is the enzymatic reduction of galactose using an aldose reductase.[1][5][6][7] This approach avoids the use of harsh chemical reagents and can be performed under mild conditions. The oleaginous yeast Rhodosporidium toruloides has been identified as a source of an efficient aldose reductase for this purpose.[5]

-

Enzyme Preparation: The aldose reductase from Rhodosporidium toruloides can be expressed recombinantly in E. coli and purified.[5]

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 10 mL total volume) containing:

-

20 mM Tris-HCl buffer (pH 7.5)

-

10 mM uniformly labeled D-galactose (D-galactose-U-¹³C₆)

-

10 mM NADPH (as a cofactor)

-

Purified aldose reductase enzyme (e.g., 100-1000 µg)[5]

-

-

Enzymatic Reaction: Incubate the reaction mixture at 25°C overnight.[5]

-

Reaction Termination and Enzyme Removal: Terminate the reaction by heating or by adding a quenching agent like a polar organic solvent (e.g., acetonitrile). Remove the enzyme, which can be achieved by centrifugation through an ultrafiltration unit with a molecular weight cutoff that retains the enzyme (e.g., 10 kDa).[5][8]

-

Sample Preparation for Purification: The resulting solution contains uniformly labeled galactitol, unreacted galactose, and other reaction components, and is now ready for purification.

Purification of Uniformly Labeled Galactitol

Purification is a critical step to ensure the final product is free of unreacted starting material, byproducts, and reagents from the synthesis. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. For analytical quantification, gas chromatography-mass spectrometry (GC-MS) is often employed after derivatization.[2][3]

Preparative HPLC Purification

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like sugar alcohols.[9]

-

Column: A preparative HILIC column (e.g., an amide- or diol-based stationary phase).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 85% acetonitrile / 15% water, gradually decreasing the acetonitrile concentration to increase the elution of polar compounds.

-

Flow Rate: A typical flow rate for a preparative column would be in the range of 5-20 mL/min, depending on the column dimensions.

-

Detection: A refractive index (RI) detector is commonly used for detecting sugar alcohols as they lack a UV chromophore.

-

Fraction Collection: The crude labeled galactitol is dissolved in the initial mobile phase and injected onto the column. Fractions are collected based on the retention time of a galactitol standard.

-

Product Recovery: The collected fractions containing the purified galactitol are pooled, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilization) to yield the pure, uniformly labeled galactitol.

Purity Assessment by GC-MS

The purity of the final product can be assessed using GC-MS. This also serves as a method for the quantification of galactitol in biological samples, often using the labeled galactitol as an internal standard.[2][3]

-

Derivatization: The hydroxyl groups of galactitol must be derivatized to increase volatility for GC analysis. A common method is trimethylsilylation (TMS).[2][3] The dried galactitol sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent like pyridine and heated.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

MS Detection: A mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on the synthesis and analysis of labeled galactose and galactitol.

| Parameter | Value | Synthesis Method/Source | Reference |

| Yield | 42.6% | Chemical synthesis of D-Galactose-1-¹³C | [10] |

| Isotopic Purity | 99.1% ¹³C abundance | Chemical synthesis of D-Galactose-1-¹³C | [10] |

| Chemical Purity | 99.7% | Chemical synthesis of D-Galactose-1-¹³C | [10] |

| Optical Purity | 100.0% | Chemical synthesis of D-Galactose-1-¹³C | [10] |

| Product Titer | 3.2 ± 0.6 g/L | Enzymatic (R. toruloides) from 20 g/L galactose | [5] |

| Product Titer | 8.4 ± 0.8 g/L | Enzymatic (R. toruloides) from 40 g/L galactose | [5] |

Table 1: Quantitative Data for the Synthesis of Labeled Galactose (precursor) and Galactitol.

| Parameter | Value | Analytical Method | Reference |

| Lower Limit of Detection | 1.1 nmol (1.75 mmol/mol creatinine) | GC-MS | [2] |

| Linearity | Up to 200 nmol | GC-MS | [2] |

| Intra-assay Imprecision | 2.1 - 6.7% | GC-MS | [2] |

| Inter-assay Imprecision | 2.1 - 6.7% (inferred from intra-assay range) | GC-MS | [2] |

Table 2: Performance Metrics for the Analysis of Galactitol.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic context and the experimental workflows for the synthesis and purification of uniformly labeled galactitol.

Caption: Metabolic fate of galactose, highlighting the polyol pathway for galactitol synthesis.

Caption: General workflow for the synthesis and purification of uniformly labeled galactitol.

References

- 1. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and characterization of D-Galactose-1-13C [inis.iaea.org]

Chemical and physical properties of Dulcitol-13C6.

Dulcitol-13C6: A Technical Guide for Researchers

Introduction

Dulcitol-13C6, also known as Galactitol-13C6, is the isotopically labeled form of dulcitol where all six carbon atoms are replaced with the Carbon-13 (¹³C) isotope. This stable, non-radioactive labeling makes it an invaluable tool in metabolic research and clinical diagnostics, particularly as an internal standard for the quantification of its unlabeled counterpart, galactitol. This guide provides an in-depth overview of the chemical and physical properties of Dulcitol-13C6, its role in metabolic pathways, and detailed experimental protocols for its application.

Chemical and Physical Properties

Dulcitol-13C6 shares nearly identical physical and chemical properties with unlabeled dulcitol, with the primary distinction being its increased molecular weight due to the six ¹³C atoms. It is a sugar alcohol (or polyol) and is the reduction product of galactose.[1][2] It appears as a white crystalline powder with a slightly sweet taste.[2]

Table 1: Physicochemical Properties of Dulcitol-13C6

| Property | Value | Reference(s) |

| Synonyms | Galactitol-13C6, Dulcite-13C6, Euonymit-13C6 | [3][4] |

| Molecular Formula | ¹³C₆H₁₄O₆ | [3][4] |

| Molecular Weight | 188.13 g/mol | [3][5] |

| Unlabeled CAS Number | 608-66-2 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 188-191 °C (for unlabeled Dulcitol) | [6] |

| Solubility (Water) | 50 mg/mL (for unlabeled Dulcitol) | [7] |

| SMILES (Isotopic) | O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH2]O | [5] |

| InChI Key (Unlabeled) | FBPFZTCFMRRESA-GUCUJZIJSA-N | [1] |

| Storage Temperature | +4°C | [8] |

Metabolic Pathway Involvement: The Polyol Pathway

Dulcitol is a key metabolite in the polyol pathway, an alternative route for glucose and galactose metabolism.[9][10] In conditions of high galactose concentration, such as the genetic disorder galactosemia, the primary Leloir pathway of galactose metabolism becomes saturated or is deficient.[11] This shunts excess galactose into the polyol pathway.

The enzyme aldose reductase reduces galactose to galactitol, a reaction that consumes the cofactor NADPH.[1][9] Unlike sorbitol, which is formed from glucose and can be further metabolized to fructose, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase.[11] Consequently, galactitol accumulates within cells, leading to osmotic stress, oxidative damage due to NADPH depletion, and the formation of cataracts, a classic symptom of galactosemia.[11][12]

References

- 1. Galactitol - Wikipedia [en.wikipedia.org]

- 2. P. aeruginosa Metabolome Database: Galactitol (PAMDB000040) [pseudomonas.umaryland.edu]

- 3. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]

- 6. Dulcitol | 608-66-2 [chemicalbook.com]

- 7. Dulcitol = 99 608-66-2 [sigmaaldrich.com]

- 8. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]

A Technical Guide to Research-Grade Dulcitol-13C6: Sourcing, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information for researchers interested in utilizing research-grade Dulcitol-13C6. This isotopically labeled sugar alcohol is a critical tool for investigating galactose metabolism, particularly in the context of the metabolic disorder galactosemia. This document outlines potential suppliers, summarizes key technical data, and provides detailed diagrams of relevant metabolic pathways and a representative experimental workflow.

Sourcing and Specifications of Research-Grade Dulcitol-13C6

The acquisition of high-purity, well-characterized Dulcitol-13C6 is paramount for reliable and reproducible experimental outcomes. Several reputable suppliers offer this stable isotope-labeled compound for research purposes. While specific details such as isotopic purity and the availability of a Certificate of Analysis (CoA) may vary and require direct inquiry, the following table summarizes key information for potential suppliers.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Notes |

| LGC Standards | Dulcitol-13C6 | 2483735-56-2 (unlabeled: 608-66-2) | ¹³C₆H₁₄O₆ | Offers various pack sizes (e.g., 2.5 mg, 25 mg) and provides a Certificate of Analysis.[1][2][3] |

| Pharmaffiliates | Dulcitol-13C6 | 2483735-56-2 | ¹³C₆H₁₄O₆ | Described as a white solid for use in metabolic research, particularly related to galactosemia and cataractogenesis.[4] |

| Omicron Biochemicals, Inc. | [UL-¹³C₆]galactitol (dulcitol) | 608-66-2 (unlabeled) | Not specified | Provides pricing for various unit sizes (e.g., 0.050 g, 0.10 g, 0.25 g).[5] |

| Santa Cruz Biotechnology | [UL-¹³C₆]galactitol | 608-66-2 (unlabeled) | (¹³C)₆H₁₄O₆ | Marketed as a biochemical for research purposes.[6] |

| Axios Research | Dulcitol-¹³C₆ Diepoxide | Not Available | ¹³C₆H₁₀O₄ | A derivative of Dulcitol-13C6, used as a reference standard for Galactose.[7] |

The Role of Dulcitol-13C6 in Metabolic Research

Dulcitol (also known as galactitol) is a sugar alcohol formed from the reduction of galactose. In healthy individuals, galactose is primarily metabolized through the Leloir pathway. However, in individuals with galactosemia, a genetic disorder characterized by a deficiency in one of the enzymes of the Leloir pathway, galactose is shunted into an alternative route: the polyol pathway.[8]

The accumulation of dulcitol in tissues is a key pathological feature of galactosemia, leading to serious complications such as cataracts, brain damage, and liver dysfunction.[8][9] The use of Dulcitol-13C6 allows researchers to trace the fate of galactose through the polyol pathway, providing a powerful tool to:

-

Investigate the kinetics of dulcitol formation and accumulation in various cell and animal models of galactosemia.

-

Screen for and evaluate the efficacy of potential therapeutic agents aimed at inhibiting the polyol pathway or otherwise mitigating the toxic effects of dulcitol.

-

Elucidate the downstream metabolic consequences of dulcitol accumulation.

Key Metabolic Pathways

The Leloir Pathway of Galactose Metabolism

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This pathway involves a series of enzymatic reactions.[10][11][12] A deficiency in the GALT enzyme is the most common cause of classic galactosemia.

Caption: The Leloir Pathway for galactose metabolism.

The Polyol Pathway

In states of galactose excess, such as in galactosemia, the polyol pathway becomes a significant route for galactose metabolism. This pathway involves the reduction of galactose to dulcitol, a reaction catalyzed by aldose reductase.[13][14][15]

References

- 1. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]

- 2. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]

- 3. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. omicronbio.com [omicronbio.com]

- 6. scbt.com [scbt.com]

- 7. Dulcitol-13C6 Diepoxide | Axios Research [axios-research.com]

- 8. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galactose - Wikipedia [en.wikipedia.org]

- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 12. What is the mechanism of Galactose? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Understanding Mass Isotopomer Distributions with 13C Tracers

This guide provides a comprehensive overview of the principles and practices involved in using 13C stable isotope tracers to analyze mass isotopomer distributions. This powerful technique offers a window into the intricate workings of metabolic networks, making it an invaluable tool in biological research and pharmaceutical development.

Core Principles of 13C Tracer Analysis

Stable isotope tracing utilizes non-radioactive isotopes, such as Carbon-13 (¹³C), to track the metabolic fate of substrates within a biological system.[1][2] When cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose, the ¹³C atoms are incorporated into downstream metabolites through various biochemical reactions.[1][3] The resulting distribution of these isotopes within a metabolite population provides a detailed fingerprint of the metabolic pathways that were active.

Key Terminology:

-

Isotopologues: Molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be n+1 isotopologues, from M+0 (all ¹²C) to M+n (all ¹³C).[4]

-

Mass Isotopomer Distribution (MID) or Mass Isotopomer Distribution Vector (MDV): This describes the fractional abundance of each isotopologue of a metabolite.[4] The sum of all fractional abundances in an MID is equal to 1 (or 100%).

-

Isotopomers: Molecules with the same number of isotopic atoms but differing in their positions.[4] While mass spectrometry primarily measures MIDs, techniques like tandem MS or NMR can provide positional information.[4][5]

The fundamental premise of ¹³C tracer analysis is that different metabolic pathways will produce distinct MIDs for the same metabolite. By measuring these distributions, researchers can infer the relative activities of these pathways.

Experimental Design and Protocols

A successful ¹³C tracer study hinges on a well-designed experiment. Key considerations include the choice of tracer, labeling strategy, and the methods for sample collection and analysis.

Tracer Selection

The selection of the ¹³C-labeled substrate is critical as it determines which metabolic pathways can be effectively probed.[6][7][8] For instance:

-

[1,2-¹³C₂]glucose is often used to assess the activity of the pentose phosphate pathway (PPP).[7][8]

-

[U-¹³C₆]glucose , where all six carbons are ¹³C, provides a general overview of glucose metabolism.

-

[U-¹³C₅]glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[7]

The choice of tracer should be tailored to the specific biological question being investigated. In complex systems, such as mammalian cells that utilize multiple carbon sources, using a combination of tracers may be necessary to obtain a comprehensive metabolic profile.[7]

Experimental Workflow

The general workflow for a ¹³C tracer experiment involves several key stages, from cell culture to data analysis.

Cell Culture and Isotopic Labeling Protocol

This protocol outlines the basic steps for labeling cultured cells with a ¹³C tracer.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling period.

-

Tracer Introduction: When cells reach the desired confluency, replace the standard culture medium with a medium containing the ¹³C-labeled substrate.

-

Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of metabolites becomes stable over time.[3] This duration needs to be determined empirically for each cell line and experimental condition.

-

Metabolism Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns during sample collection. This is typically done by aspirating the medium and washing the cells with an ice-cold saline solution, followed by the addition of a cold solvent like liquid nitrogen or a methanol/water mixture.

-

Metabolite Extraction: Scrape the cells in a cold extraction solvent (e.g., 80% methanol) and transfer to a collection tube.[9] The samples are then processed to separate the metabolites from other cellular components.[9][10]

Analytical Methodologies

Gas and liquid chromatography coupled with mass spectrometry are the most common techniques for measuring MIDs.

2.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile or semi-volatile metabolites.[5]

-

Protocol:

-

Derivatization: Metabolites are chemically modified (derivatized) to increase their volatility and thermal stability, making them suitable for GC analysis.

-

Injection: The derivatized sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized metabolites are separated based on their boiling points and interactions with the GC column.

-

Ionization and Detection: As metabolites elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and the detector measures their abundance.[11]

-

2.4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of non-volatile and thermally labile metabolites.[12][13]

-

Protocol:

-

Injection: The metabolite extract is injected into the LC system.

-

Separation: Metabolites are separated based on their interactions with the stationary phase of the LC column and the mobile phase.

-

Ionization and Detection: The separated metabolites are introduced into the mass spectrometer, typically using electrospray ionization (ESI), where they are ionized. The mass analyzer then separates and detects the ions based on their m/z ratio.[14]

-

Data Presentation and Analysis

The raw data from the mass spectrometer requires several processing steps to yield meaningful biological insights.

Data Correction

The measured MIDs must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in both the metabolite and any derivatization agents.[15][16][17][18][19][20] This correction is crucial for accurately determining the enrichment of the ¹³C tracer.

Quantitative Data Summary

The corrected MID data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distributions of Key Metabolites in Cancer Cells Grown on [U-¹³C₆]Glucose

| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |

| Lactate | M+0 | 5.2 | 10.8 |

| M+1 | 2.1 | 4.5 | |

| M+2 | 8.7 | 15.3 | |

| M+3 | 84.0 | 69.4 | |

| Citrate | M+0 | 15.1 | 25.6 |

| M+1 | 3.4 | 5.9 | |

| M+2 | 45.3 | 40.1 | |

| M+3 | 6.2 | 8.3 | |

| M+4 | 25.7 | 16.5 | |

| M+5 | 3.1 | 2.4 | |

| M+6 | 1.2 | 1.2 | |

| Alanine | M+0 | 12.3 | 22.1 |

| M+1 | 2.8 | 4.7 | |

| M+2 | 9.9 | 16.2 | |

| M+3 | 75.0 | 57.0 |

Data Analysis Workflow

The process of converting raw mass spectrometry data into metabolic flux information involves a series of computational steps.

Software Tools

Several software packages are available to aid in the analysis of mass isotopomer data, including:

-

PIRAMID: A MATLAB-based tool for the automated extraction and analysis of MIDs.[21]

-

Isotopo: A database application for managing and analyzing mass isotopomer data.[22][23][24]

-

IsoDelta: An intuitive software suite for isotopic analysis.[25]

-

ICT (Isotope Correction Toolbox): A program that corrects tandem mass isotopomer data.[17]

Interpretation and Applications in Drug Development

The ultimate goal of ¹³C tracer experiments is to gain insights into cellular metabolism.

Interpreting Mass Isotopomer Distributions

The patterns of ¹³C enrichment in metabolites provide a wealth of information about metabolic pathway activity.[4][26] For example, in a cell culture fed with [U-¹³C₆]glucose, the presence of M+3 lactate indicates that glucose was metabolized through glycolysis. The distribution of isotopologues in TCA cycle intermediates can reveal the relative contributions of different anaplerotic and cataplerotic pathways.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful computational technique that integrates MID data with a stoichiometric model of cellular metabolism to quantify intracellular metabolic fluxes.[1][3][27][28] This provides a detailed, quantitative map of cellular metabolic activity.

Applications in Drug Development

Understanding how a drug candidate affects cellular metabolism is crucial in pharmaceutical research. ¹³C tracer analysis can be applied to:

-

Target Engagement and Mechanism of Action Studies: Determine if a drug hits its intended metabolic target and elucidate its downstream effects on the metabolic network.[8]

-

Pharmacodynamic Biomarker Discovery: Identify metabolic changes that can serve as biomarkers of drug efficacy or toxicity.

-

Understanding Drug Resistance: Investigate how cancer cells rewire their metabolism to evade treatment.

-

Metabolic Liability Assessment: Evaluate the potential for a drug to cause off-target metabolic effects.[29]

By providing a functional readout of the metabolic state of a cell or organism, ¹³C tracer analysis offers invaluable insights that can guide the development of safer and more effective therapies.[2][]

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Carbon-13 Dioxide in Metabolic Research and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Chemical Isotope Labeling LC-MS for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. | Semantic Scholar [semanticscholar.org]

- 16. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. en-trust.at [en-trust.at]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. ‘Isotopo’ a database application for facile analysis and management of mass isotopomer data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isotop software - Chair of Bioinformatics [biozentrum.uni-wuerzburg.de]

- 25. compactsciencesystems.com [compactsciencesystems.com]

- 26. researchgate.net [researchgate.net]

- 27. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 28. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Unseen Journey: A Technical Guide to Dulcitol-13C6 and Other Sugar Alcohol Tracers in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of molecules through complex biochemical pathways. While 13C-labeled glucose has long been the gold standard, a growing interest in the metabolism of sugar alcohols, or polyols, has brought a new class of tracers to the forefront. This in-depth technical guide delves into the key differences between Dulcitol-13C6 and other sugar alcohol tracers, providing a comprehensive resource for their application in experimental settings.

Introduction to Sugar Alcohol Tracers

Sugar alcohols are polyhydric alcohols derived from sugars. They play significant roles in various physiological and pathophysiological processes. The use of their 13C-labeled counterparts allows for the precise tracking of their absorption, distribution, metabolism, and excretion (ADME), offering valuable insights into conditions like diabetes, inborn errors of metabolism, and nutritional science. This guide focuses on the comparative aspects of Dulcitol-13C6 and other prominent sugar alcohol tracers, including Sorbitol-13C6, Xylitol-13C5, and Erythritol-13C4.

Comparative Physicochemical and Metabolic Properties

The utility of a sugar alcohol tracer is fundamentally dictated by its unique biochemical properties. The following table summarizes the key quantitative data for Dulcitol and other commonly used sugar alcohol tracers. It is important to note that direct comparative studies using 13C-labeled versions of all these tracers are limited; therefore, the data presented is a composite from various studies on both labeled and unlabeled compounds.

| Property | Dulcitol (Galactitol) | Sorbitol | Xylitol | Erythritol |

| Molecular Formula | C6H14O6 | C6H14O6 | C5H12O5 | C4H10O4 |

| Parent Sugar | Galactose | Glucose | Xylose | Erythrose |

| Primary Metabolic Pathway | Reduction of galactose via Aldose Reductase | Polyol Pathway | Pentose Phosphate Pathway intermediate | Largely unmetabolized |

| Key Enzymes Involved | Aldose Reductase | Aldose Reductase, Sorbitol Dehydrogenase | Xylitol Dehydrogenase | Minimal enzymatic interaction |

| Primary Site of Metabolism | Tissues with Aldose Reductase activity (e.g., lens, nerve) | Liver, seminal vesicles, ovaries[1] | Liver[2] | Minimal metabolism |

| Absorption Rate | Poorly absorbed | Partially absorbed (~80%)[3] | Partially absorbed (~50%)[2] | Readily absorbed (>90%)[4] |

| Metabolic Fate | Accumulates in tissues in galactosemia[5] | Converted to fructose, then enters glycolysis/gluconeogenesis[1] | Converted to xylulose-5-phosphate, enters Pentose Phosphate Pathway[6] | Primarily excreted unchanged in urine[4] |

| Associated Pathologies | Galactosemia, cataracts[5] | Diabetic complications (neuropathy, retinopathy)[7] | Generally well-tolerated, can have laxative effects[2] | Generally well-tolerated[4] |

Metabolic Pathways and Experimental Workflows

The metabolic journey of each sugar alcohol tracer is distinct, influencing the design and interpretation of tracer studies.

The Polyol Pathway and Beyond

The polyol pathway is a critical route for the metabolism of several sugar alcohols. The diagram below illustrates the central role of this pathway and how different sugar alcohols intersect with it and other metabolic routes.

Caption: Metabolic pathways of common sugar alcohols.

General Experimental Workflow for 13C Sugar Alcohol Tracer Studies

A typical workflow for conducting a metabolic study with a 13C-labeled sugar alcohol tracer involves several key steps, from administration to data analysis.

Caption: General workflow for 13C sugar alcohol tracer studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common experimental protocols for the analysis of 13C-labeled sugar alcohols.

Sample Preparation for Mass Spectrometry

Objective: To extract and prepare metabolites from biological samples for MS analysis.

Materials:

-

Biological sample (plasma, urine, tissue homogenate)

-

Ice-cold methanol

-

Internal standards (e.g., uniformly labeled 13C-sugar alcohol not expected in the sample)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Derivatization agent (for GC-MS), such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

Protocol:

-

Quenching and Extraction: To a known volume or weight of the sample, add 3-5 volumes of ice-cold methanol to quench metabolic activity and precipitate proteins. Vortex vigorously.

-

Internal Standard Spiking: Add a known amount of the internal standard to the mixture.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Evaporation: Dry the supernatant to complete dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

Derivatization (for GC-MS): Reconstitute the dried extract in a derivatization agent (e.g., MSTFA with 1% TMCS) and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) to create volatile derivatives.

-

Reconstitution (for LC-MS): Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.

Analytical Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For sugar alcohols, derivatization is necessary.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless or split injection.

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, ramping to 300°C.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Full scan mode to identify metabolites and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of isotopologues.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for the analysis of polar, non-volatile compounds and often does not require derivatization.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for retaining polar sugar alcohols.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

-

Ionization: Electrospray Ionization (ESI) in negative mode is often preferred for sugar alcohols.

-

Mass Analyzer: Triple quadrupole, Q-TOF, or Orbitrap.

-

Data Acquisition: MRM is highly specific and sensitive for quantifying known sugar alcohol isotopologues.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can distinguish between positional isotopomers.

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Nuclei: 1H and 13C NMR are the most common. 13C NMR directly detects the labeled carbons, while 1H NMR can indirectly detect 13C labeling through J-coupling.

-

Sample Preparation: Dried extracts are reconstituted in a deuterated solvent (e.g., D2O).

-

Data Acquisition: 1D and 2D NMR experiments (e.g., HSQC, HMBC) can be performed to identify and quantify labeled metabolites.

Key Differences in Application and Interpretation

The choice of a sugar alcohol tracer depends on the specific research question.

-

Dulcitol-13C6: Ideal for studying galactose metabolism and the pathophysiology of galactosemia. Its accumulation in specific tissues can be a marker of Aldose Reductase activity under high galactose conditions.

-

Sorbitol-13C6: Primarily used to investigate the polyol pathway's role in glucose metabolism and diabetic complications. It can help quantify the flux of glucose through this pathway.

-

Xylitol-13C5: A valuable tracer for studying the pentose phosphate pathway and its connections to glycolysis and nucleotide synthesis.

-

Erythritol-13C4: Due to its limited metabolism, it can be used as a marker for intestinal absorption and renal excretion. It serves as a good control for separating metabolic effects from transport phenomena.

Conclusion

Dulcitol-13C6 and other 13C-labeled sugar alcohol tracers are powerful tools for dissecting the complexities of polyol metabolism. Their distinct metabolic fates necessitate a careful selection of the appropriate tracer and analytical methodology for each research application. While direct comparative studies are still emerging, the existing body of knowledge on their individual metabolism provides a solid foundation for designing and interpreting tracer experiments. This guide provides the necessary framework for researchers to confidently employ these valuable tools in their quest to unravel the intricate web of metabolic pathways.

References

- 1. Effect of long-term, peroral administration of sugar alcohols on man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medizinonline.com [medizinonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of erythritol in humans: comparison with glucose and lactitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of xylitol on metabolic parameters and visceral fat accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldose reductase and sorbitol dehydrogenase activities in diabetic brain: in vivo kinetic studies using 19F 3-FDG NMR in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dulcitol-13C6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dulcitol-13C6, a stable isotope-labeled sugar alcohol, in cell culture experiments for metabolic research and drug development. Dulcitol, also known as galactitol, has demonstrated selective cytotoxic and anti-metastatic effects in certain cancer cell lines, making its labeled form a valuable tool for tracing its metabolic fate and elucidating its mechanism of action.

Introduction

Dulcitol-13C6 is a non-radioactive, stable isotope-labeled form of dulcitol where all six carbon atoms are replaced with the 13C isotope. This labeling allows for the precise tracking of dulcitol's uptake, metabolism, and incorporation into various cellular components using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mammalian cells, dulcitol is associated with the polyol pathway, which is implicated in various physiological and pathological processes, including cancer metabolism.[1][2][3][4][5] Recent studies have highlighted the potential of unlabeled dulcitol as an anti-cancer agent, particularly against triple-negative breast cancer and hepatocellular carcinoma, where it can induce apoptosis and inhibit cell proliferation and migration.[6][7] By using Dulcitol-13C6, researchers can gain deeper insights into its mechanism of action and identify potential metabolic vulnerabilities in cancer cells.

Applications

-

Metabolic Flux Analysis (MFA): Tracing the flow of carbon atoms from Dulcitol-13C6 through interconnected metabolic pathways to quantify reaction rates.[8][9]

-

Target Engagement and Mechanism of Action Studies: Determining the direct and indirect metabolic effects of dulcitol and its derivatives in drug discovery.

-

Biomarker Discovery: Identifying novel metabolites derived from dulcitol that may serve as biomarkers for drug efficacy or disease state.

-

Understanding Cancer Metabolism: Investigating how cancer cells utilize dulcitol and how this sugar alcohol perturbs central carbon metabolism to exert its anti-cancer effects.[10][11][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of dulcitol in cell culture, derived from existing literature on the unlabeled compound. These values can serve as a starting point for designing experiments with Dulcitol-13C6.

| Parameter | Cell Line | Value | Reference |

| Cytotoxic Concentration (IC50) | MDA-MB-231 (Triple-Negative Breast Cancer) | ≥ 7.5 mmol/L | [6] |

| Cell Cycle Arrest | MDA-MB-231 | G0/G1 phase arrest in a dose-dependent manner | [6] |

| Apoptosis Induction | HepG2 (Hepatocellular Carcinoma) | Dose-dependent increase in cleaved caspases 3 and 9 | [7] |

| Metastasis-Related Gene Expression | MDA-MB-231 | Significant downregulation of MMP-2 and MMP-9 | [6] |

Experimental Protocols

Protocol 1: Dulcitol-13C6 Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells with Dulcitol-13C6 for subsequent metabolite extraction and analysis.

Materials:

-

Dulcitol-13C6

-

Mammalian cell line of interest (e.g., MDA-MB-231, HepG2)

-

Complete cell culture medium

-

Dulcitol-free and glucose-free cell culture medium (custom formulation)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

6-well or 10-cm cell culture plates

-

Sterile water

-

0.22 µm sterile filter

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight in complete culture medium.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of Dulcitol-13C6 in sterile water. The concentration should be high enough to allow for dilution into the final labeling medium. For example, a 1 M stock solution.

-

Prepare the labeling medium by supplementing dulcitol-free and glucose-free medium with dFBS and the desired final concentration of Dulcitol-13C6 (a starting concentration of 7.5 mM can be used based on cytotoxicity data). Filter-sterilize the final labeling medium.

-

-

Initiation of Labeling:

-

Aspirate the complete culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed Dulcitol-13C6 labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired labeling period. The optimal time will depend on the specific metabolic pathway being investigated and should be determined empirically. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended.

-

Metabolite Quenching and Extraction:

-

Place the cell culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular Dulcitol-13C6.

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds.

-

Incubate at -80°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

-

The metabolite extracts can be stored at -80°C until analysis.

-

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol describes the preparation of metabolite extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Metabolite extracts from Protocol 1

-

SpeedVac or nitrogen evaporator

-

LC-MS grade water

-

LC-MS grade methanol or acetonitrile

-

Internal standards (optional, but recommended for quantitative analysis)

Procedure:

-

Drying of Extracts: Dry the metabolite extracts to completeness using a SpeedVac or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume of a suitable solvent, typically a mixture of LC-MS grade water and an organic solvent like methanol or acetonitrile that is compatible with the initial mobile phase of your LC method. A typical volume is 50-100 µL.

-

Internal Standards: If using internal standards for quantification, they should be added during the extraction step (Protocol 1, step 5c) or to the reconstitution solvent.

-

Centrifugation: Centrifuge the reconstituted samples at high speed for 10 minutes at 4°C to pellet any insoluble debris.

-

Transfer to Vials: Carefully transfer the supernatant to LC-MS vials with inserts to maximize sample injection.

-

Analysis: The samples are now ready for injection into the LC-MS system. The specific LC-MS method will need to be optimized for the separation and detection of polar metabolites like sugar alcohols and their downstream products.

Visualizations

Dulcitol Metabolism and Potential Cellular Effects

Caption: Proposed metabolic fate of Dulcitol-13C6 and its downstream cellular effects.

Experimental Workflow for Dulcitol-13C6 Metabolic Tracing

Caption: Step-by-step workflow for a Dulcitol-13C6 metabolic tracing experiment.

References

- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dulcitol Selectively Inhibits Proliferation and Metastasis Related Markers in Triple-Negative Breast Cancer: Uncovering an Unforeseen Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dulcitol suppresses proliferation and migration of hepatocellular carcinoma via regulating SIRT1/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Metabolic Alterations Controlling Cancer Cell Fate DOJINDO LABORATORIES [dojindo.com]

- 12. Metabolism Drives Cancer Mutation Fate in Skin Cells | Technology Networks [technologynetworks.com]

Application Notes & Protocols for 13C Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By using substrates labeled with stable isotopes, such as Carbon-13 (¹³C), researchers can trace the path of atoms through metabolic networks.[3] ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become the gold standard for determining intracellular fluxes, providing a detailed snapshot of cellular physiology.[3][4] This method is invaluable in metabolic engineering, systems biology, and biomedical research, including understanding disease states like cancer and guiding the development of novel therapeutics.[5][6][7] The overall process involves designing and performing isotope labeling experiments, measuring the isotopic labeling patterns in metabolites, and using computational models to estimate the underlying metabolic fluxes.[8]

Step 1: Experimental Design

A successful ¹³C-MFA experiment begins with a robust experimental design. The primary goal is to configure an isotope labeling experiment that maximizes the precision of the estimated fluxes.[4][9][10]

Key Considerations:

-

Define the Biological Question: Clearly state the metabolic pathways or specific fluxes of interest. This will guide the choice of cell model, culture conditions, and isotopic tracer.

-

Metabolic Network Model: Construct a biochemical reaction network for the cell type being studied. This model should include reaction stoichiometry and the carbon atom transitions for each reaction.[1]

-

Tracer Selection: The choice of ¹³C-labeled substrate is critical. The tracer should be selected to generate distinct labeling patterns for the pathways of interest.[3] Parallel labeling experiments, where cells are grown in separate cultures with different tracers, can significantly improve the accuracy and resolution of flux estimations.[4][9][11] For example, using a combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine can provide high sensitivity for fluxes in both glycolysis and the TCA cycle, respectively.[12]

Table 1: Common ¹³C Tracers and Their Primary Applications

| ¹³C-Labeled Tracer | Primary Application(s) |

| [1,2-¹³C₂]glucose | Provides high precision for estimating fluxes in glycolysis and the pentose phosphate pathway (PPP).[12] |

| [U-¹³C₆]glucose | A universally labeled glucose used for tracing carbon through all central metabolic pathways.[13] |

| [1-¹³C]glucose | Historically used, but often outperformed by other tracers for resolving specific pathways.[12] |

| [U-¹³C₅]glutamine | The preferred tracer for analyzing the Tricarboxylic Acid (TCA) cycle and related anaplerotic reactions.[12] |

Step 2: Isotope Labeling Experiment

This step involves culturing cells with the chosen ¹³C-labeled substrate(s) until they reach both a metabolic and isotopic steady state.

Protocol for Isotope Labeling in Suspension Cell Culture:

-

Media Preparation: Prepare culture medium (e.g., RPMI 1640) without the standard carbon source (e.g., glucose). Supplement this medium with the desired ¹³C-labeled tracer at a known concentration. For example, for a [U-¹³C₆]glucose experiment, replace all unlabeled glucose with [U-¹³C₆]glucose.

-

Cell Seeding: Seed cells in T-75 flasks or other appropriate culture vessels at a density that allows for exponential growth throughout the experiment.

-

Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).[14]

-

Achieving Steady State: It is crucial that cells reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[15] To verify this, collect samples at two separate, late time points during exponential growth (e.g., 24 and 36 hours post-seeding).[11] If the isotopic labeling is identical between these points, a steady state has been achieved.[11]

-

Monitoring Cell Growth: Regularly monitor cell density and viability to ensure the cells are in the exponential growth phase at the time of harvesting. Measure the uptake and secretion rates of key metabolites like glucose, lactate, and glutamine, as these provide essential constraints for the flux model.[11]

Step 3: Sample Preparation (Metabolic Quenching and Metabolite Extraction)

This is a critical phase where cellular metabolism must be instantly halted (quenched) to preserve the in vivo labeling state of metabolites.[16] Inaccurate quenching can lead to significant errors in flux calculations.

Protocol for Quenching and Extraction:

-

Prepare Quenching Solution: Prepare a quenching solution such as 100% cold (-80°C) methanol.[16] Alternative methods include using a partially frozen 30% methanol slurry (-24°C).[16]

-

Cell Harvesting: Rapidly harvest a known number of cells (e.g., 10 million cells) from the culture flask.[14]

-

Quenching: For suspension cultures, rapidly separate the cells from the medium via filtration and immediately immerse the filter in the cold quenching solution.[16][17] This combination has shown the highest quenching efficiency.[16]

-

Metabolite Extraction:

-

After quenching, add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Lyse the cells using methods like probe sonication or bead beating while keeping the samples on ice.

-

Centrifuge the cell lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

Step 4: Isotopic Labeling Measurement

The isotopic labeling patterns of intracellular metabolites are measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][13] GC-MS is a commonly used and robust method for analyzing the labeling of central metabolites like amino acids and organic acids.[3]

Protocol for GC-MS Analysis of Amino Acids:

-

Hydrolysis: If analyzing protein-bound amino acids, hydrolyze the protein fraction of the cell pellet using 6 M HCl at 100°C for 24 hours.

-

Derivatization: Dry the metabolite extract or hydrolysate under a stream of nitrogen gas. Derivatize the dried sample to make the metabolites volatile for GC analysis. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer measures the mass distribution of each metabolite fragment, revealing the incorporation of ¹³C atoms.

-

Data Acquisition: Collect the mass isotopomer distributions (MIDs) for target metabolites. The MID represents the fraction of the metabolite pool that contains 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).

Table 2: Example Mass Isotopomer Distribution (MID) Data for Alanine

| Mass Isotopomer | Raw Abundance (%) | Corrected Abundance (%) |

| M+0 (¹²C₃) | 15.2 | 10.5 |

| M+1 (¹²C₂¹³C₁) | 5.8 | 5.1 |

| M+2 (¹²C₁¹³C₂) | 28.4 | 29.3 |

| M+3 (¹³C₃) | 50.6 | 55.1 |

| Note: Raw data must be corrected for the natural abundance of heavy isotopes in the metabolite and the derivatization agent. |

Step 5: Flux Estimation and Statistical Analysis

The final step is to use the collected data (extracellular rates and MIDs) to calculate the intracellular fluxes. This is achieved by using computational software that fits the experimental data to the metabolic model.[8]

-

Data Integration: Input the metabolic network model, atom transitions, measured extracellular fluxes, and corrected MIDs into a flux analysis software package (e.g., INCA, Metran, OpenFlux).[15]

-

Flux Calculation: The software uses an optimization algorithm to find the set of flux values that best reproduces the experimental measurements by minimizing the variance-weighted sum of squared residuals between the simulated and measured data.[13]

-

Statistical Analysis: A goodness-of-fit analysis (e.g., Chi-squared test) is performed to validate the model.[4] Confidence intervals for the estimated fluxes are calculated to assess their precision.[4][9]

Table 3: Example of Calculated Metabolic Fluxes (Relative to Glucose Uptake)

| Reaction | Flux Value | 95% Confidence Interval |

| Glucose Uptake | 100.0 | (Reference) |

| Glycolysis (G6P -> PYR) | 85.2 | (82.1, 88.3) |

| Pentose Phosphate Pathway (G6P -> R5P) | 14.8 | (11.7, 17.9) |

| Pyruvate Dehydrogenase (PYR -> AcCoA) | 75.1 | (72.5, 77.7) |

| Lactate Dehydrogenase (PYR -> LAC) | 10.1 | (8.9, 11.3) |

| Citrate Synthase (AcCoA + OAA -> CIT) | 70.5 | (68.0, 73.0) |

| Note: These values are hypothetical and serve as an example of a typical output. |

Visualizations

Experimental Workflow

Caption: Overall workflow for a ¹³C Metabolic Flux Analysis experiment.

Central Carbon Metabolism Pathway

Caption: Simplified diagram of central carbon metabolism.

References

- 1. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Metabolic flux analysis and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 6. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]

- 17. osti.gov [osti.gov]

Application Note: GC-MS vs. LC-MS for Detecting Dulcitol-13C6 Incorporation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with compounds like Dulcitol-13C6 is a powerful technique for tracing metabolic pathways and quantifying flux. The choice of analytical methodology is critical for obtaining accurate and reliable data. This document provides a detailed comparison of two common analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of Dulcitol-13C6 incorporation. We present experimental protocols and a comparative analysis of the strengths and weaknesses of each technique for this application.

Core Principles

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile molecules like dulcitol, a chemical derivatization step is mandatory to increase their volatility.[1][2] Following separation on a capillary column, the compounds are ionized (commonly by electron ionization - EI), and the resulting fragments are detected by a mass spectrometer. GC-MS is a robust and widely used technique in metabolic flux analysis due to its high chromatographic resolution and extensive spectral libraries.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in a liquid mobile phase, making it suitable for a wider range of molecules, including non-volatile and thermally labile compounds, without the need for derivatization.[4] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for retaining and separating polar compounds like sugar alcohols. The separated analytes are then ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for quantitative biomarker analysis.[5][6]

Metabolic Pathway of Dulcitol

Dulcitol (or galactitol) is a sugar alcohol formed from the reduction of galactose. This conversion is catalyzed by the enzyme aldose reductase. In metabolic studies, tracking the incorporation of 13C atoms from labeled glucose or galactose into dulcitol can provide insights into the activity of the polyol pathway.

References

- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. uab.edu [uab.edu]

- 3. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying Polyol Pathway Activity Using Isotope-Labeled Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct quantification of intracellular metabolic fluxes using Dulcitol-13C6 as a primary carbon source is not a standard application in metabolic flux analysis (MFA). Dulcitol (also known as galactitol) is a sugar alcohol and not a primary substrate for central carbon metabolism in most cell types. However, isotope-labeled molecules are crucial for understanding the metabolic pathways involving dulcitol, particularly the polyol pathway. This pathway is implicated in various pathological conditions, most notably in classic galactosemia and diabetic complications.

In the context of galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of dulcitol is a key pathogenic event. The polyol pathway, under conditions of high galactose concentration, converts galactose to dulcitol. Stable isotope tracing using 13C-labeled galactose allows for the quantification of the flux through this pathway and the assessment of dulcitol accumulation. Similarly, under hyperglycemic conditions seen in diabetes, the polyol pathway converts glucose to sorbitol.

This application note provides a detailed protocol for quantifying the flux of galactose to dulcitol using 13C-labeled galactose in a cell culture model relevant to galactosemia. While Dulcitol-13C6 itself is more commonly used as an internal standard for accurate quantification of unlabeled dulcitol by mass spectrometry, this note will focus on the tracing of a labeled precursor.

Key Applications

-

Elucidating Disease Mechanisms: Tracing the conversion of 13C-galactose to 13C-dulcitol to study the pathophysiology of classic galactosemia.

-

Evaluating Therapeutic Interventions: Assessing the efficacy of potential therapies aimed at reducing dulcitol accumulation in galactosemia.

-

Drug Development: Screening for inhibitors of aldose reductase, the enzyme responsible for converting galactose to dulcitol.

Signaling and Metabolic Pathways

The primary metabolic routes for galactose are the Leloir and polyol pathways. In individuals with classic galactosemia, the Leloir pathway is impaired due to a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This leads to the shunting of excess galactose into the polyol pathway.

Figure 1: Overview of Galactose Metabolism.

Experimental Workflow

The general workflow for a stable isotope tracing experiment to quantify dulcitol production from galactose is outlined below.

Figure 2: Experimental workflow for tracing galactose to dulcitol.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent human fibroblasts with a GALT deficiency, a common model for studying classic galactosemia.

Materials:

-

GALT-deficient human fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Galactose-13C6 (uniformly labeled)

-

6-well cell culture plates

Procedure:

-

Culture GALT-deficient fibroblasts in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24-48 hours until they reach approximately 80% confluency.

-

Prepare the labeling medium: DMEM (glucose-free) supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and 10 mM Galactose-13C6.

-

Aspirate the growth medium from the wells and wash the cells twice with pre-warmed PBS.

-

Add 2 mL of the labeling medium to each well.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Metabolite Extraction

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% Methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >14,000 x g

Procedure:

-

To quench metabolism, place the 6-well plates on ice.

-

Aspirate the labeling medium and quickly wash the cells once with ice-cold 0.9% NaCl.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the bottom of the well using a cell scraper.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis for 13C-Dulcitol Quantification

Materials:

-

Dried metabolite extracts

-

Dulcitol-13C6 (as an analytical standard)

-

Unlabeled Dulcitol (as an analytical standard)

-

LC-MS/MS system (e.g., with a HILIC column)

-

Optima-grade water with 0.1% formic acid

-

Optima-grade acetonitrile with 0.1% formic acid

Procedure:

-

Reconstitute the dried metabolite extracts in 100 µL of 50:50 acetonitrile:water.

-

Prepare a standard curve of unlabeled dulcitol and a quality control sample of Dulcitol-13C6.

-

Inject the samples onto the LC-MS/MS system.

-

Separate the metabolites using a HILIC column with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Detect and quantify the mass transitions for both unlabeled dulcitol and 13C-labeled dulcitol using multiple reaction monitoring (MRM).

-

Example transition for unlabeled dulcitol (C6H14O6): [M+H]+ → fragment ions

-

Example transition for Dulcitol-13C6 (13C6H14O6): [M+6+H]+ → fragment ions

-

-

Integrate the peak areas for each mass transition.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Intracellular Concentrations of Galactose Metabolites in GALT-deficient Fibroblasts after Incubation with 10 mM Galactose-13C6.